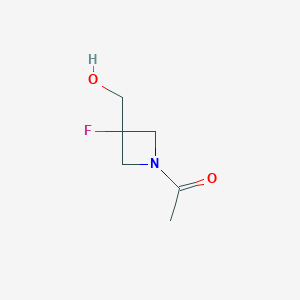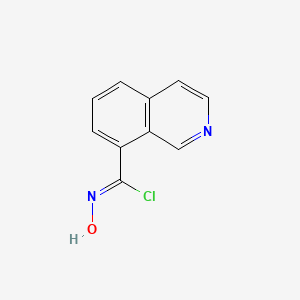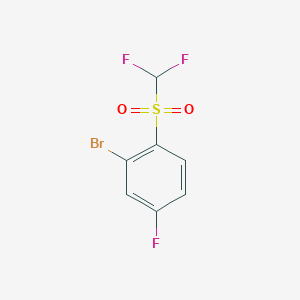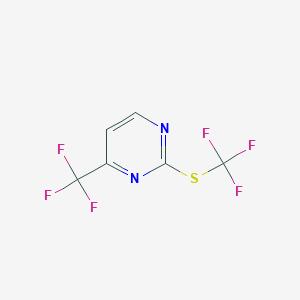
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H10FNO2. It features a unique azetidine ring substituted with a fluoro and hydroxymethyl group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluoroacetone and azetidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one can be compared with similar compounds such as:
2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one: This compound has a similar azetidine ring but with a bromo and methyl group instead of hydroxymethyl.
1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one: This compound lacks the fluoro group, making it less reactive in certain chemical reactions.
1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This is a synonym for the compound , highlighting its structural uniqueness .
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H10FNO2/c1-5(10)8-2-6(7,3-8)4-9/h9H,2-4H2,1H3 |
InChI Key |
HPUWOBRPEGKFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)


![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)

